molecular formula C15H23ClN2O2 B2733182 Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride CAS No. 1823856-87-6

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride

Cat. No.: B2733182
CAS No.: 1823856-87-6
M. Wt: 298.81
InChI Key: XEEQCNQMYDVPFS-UHFFFAOYSA-N
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Description

It is known for its unique chemical structure, which includes a piperidine ring, making it a valuable compound for various synthetic and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 5-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or receptor modulation .

Comparison with Similar Compounds

    N-Benzylpiperidine: Shares the piperidine ring but lacks the carbamate group.

    Benzylcarbamate: Contains the carbamate group but lacks the piperidine ring.

    5-Methylpiperidine: Contains the piperidine ring with a methyl substituent but lacks the benzyl and carbamate groups.

Uniqueness: Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride is unique due to its combined structural features of a benzyl group, a piperidine ring, and a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-[(5-methylpiperidin-2-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-7-8-14(16-9-12)10-17-15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14,16H,7-11H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQCNQMYDVPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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